molecular formula C8H18N2O B11808679 3-((Dimethylamino)methyl)piperidin-3-ol

3-((Dimethylamino)methyl)piperidin-3-ol

Cat. No.: B11808679
M. Wt: 158.24 g/mol
InChI Key: PFNNMDIHGDEFDN-UHFFFAOYSA-N
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Description

3-((Dimethylamino)methyl)piperidin-3-ol is a chemical compound with the molecular formula C8H18N2O It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Dimethylamino)methyl)piperidin-3-ol typically involves the reaction of piperidine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: Piperidine, formaldehyde, and dimethylamine.

    Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 20-30°C.

    Procedure: Piperidine is first reacted with formaldehyde to form a hydroxymethyl intermediate. This intermediate is then reacted with dimethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((Dimethylamino)methyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amine derivatives.

Scientific Research Applications

3-((Dimethylamino)methyl)piperidin-3-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-((Dimethylamino)methyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring with one nitrogen atom, used as a starting material for many derivatives.

    N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

    N,N-Dimethylpiperidine: A derivative with two methyl groups attached to the nitrogen atom.

Uniqueness

3-((Dimethylamino)methyl)piperidin-3-ol is unique due to the presence of both a dimethylamino group and a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

3-((Dimethylamino)methyl)piperidin-3-ol, often referred to as DMAMP, is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DMAMP is characterized by a piperidine ring substituted with a dimethylaminomethyl group. Its molecular formula is C8H18N2OC_8H_{18}N_2O, and it has a molecular weight of approximately 158.24 g/mol. The presence of the dimethylamino group enhances its solubility and bioavailability, making it suitable for various biological applications.

1. Neuropharmacological Effects

DMAMP has been investigated for its interactions with neurotransmitter systems, particularly its effects on cholinergic receptors. Research indicates that compounds with similar structures can act as ligands for muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and memory processes. Activation of these receptors may lead to enhanced synaptic plasticity and neuroprotection, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

2. Antidepressant Potential

Studies have explored the antidepressant-like effects of DMAMP in animal models. Its mechanism appears to involve modulation of the serotonergic system, particularly through the inhibition of serotonin reuptake. This aligns with findings that piperidine derivatives often exhibit significant antidepressant activity due to their ability to interact with serotonin transporters.

Comparative Biological Activity

The biological activity of DMAMP can be compared to other piperidine derivatives, highlighting its unique features:

Compound NameStructure TypeBiological ActivityUnique Features
4-(Dimethylamino)methylpiperidin-4-olPiperidine derivativeAntidepressant potentialHydroxyl group on different carbon
1-(Dimethylamino)propan-2-olAliphatic amineCNS stimulantStraight-chain structure
4-(Aminomethyl)piperidin-3-olPiperidine derivativeAntimicrobial activityLacks methyl groups on nitrogen

1. Anticancer Activity

Recent studies have indicated that DMAMP exhibits anticancer properties through apoptosis induction in various cancer cell lines. For instance, a study demonstrated that DMAMP showed cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin . The compound's ability to induce apoptosis suggests a promising avenue for cancer therapy development.

2. Interaction with GABA Receptors

Research has also explored the interaction of DMAMP with GABA receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system. The compound's potential to modulate GABAergic activity could position it as a candidate for treating anxiety disorders and epilepsy .

The mechanisms through which DMAMP exerts its biological effects are multifaceted:

  • Cholinergic Modulation : By influencing mAChRs, DMAMP may enhance cognitive functions and provide neuroprotective effects.
  • Serotonergic Pathways : Its interaction with serotonin transporters may underlie its antidepressant effects.
  • GABAergic Influence : Potential modulation of GABA receptors could contribute to anxiolytic properties.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

3-[(dimethylamino)methyl]piperidin-3-ol

InChI

InChI=1S/C8H18N2O/c1-10(2)7-8(11)4-3-5-9-6-8/h9,11H,3-7H2,1-2H3

InChI Key

PFNNMDIHGDEFDN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1(CCCNC1)O

Origin of Product

United States

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